Sumatriptan(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

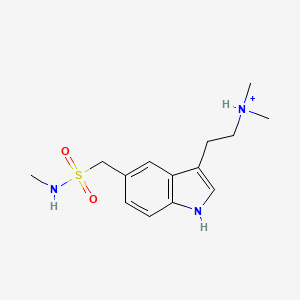

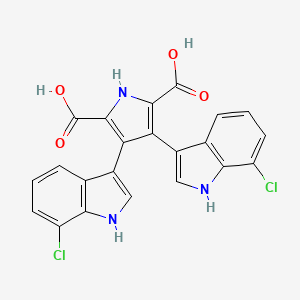

Sumatriptan(1+) is an organic cation obtained by protonation of the tertiary amino function of sumatriptan. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a sumatriptan.

Aplicaciones Científicas De Investigación

Mechanism of Action in Migraine Treatment

Sumatriptan, a 5HT1B/1D-receptor agonist, is known for its effectiveness in treating migraines. Its therapeutic action partly stems from the vasoconstriction of overly dilated cranial blood vessels, which is a response mediated by the 5HT1B-receptor. Moreover, it inhibits the release of vasoactive neuropeptides from trigeminal sensory fibers in the meninges, a crucial aspect of migraine pathology. The differential distribution of 5HT1B and 5HT1D-receptor subtypes within the human trigemino-cerebrovascular system suggests important implications for developing new antimigraine drugs (Longmore et al., 1997).

Exploration of Abuse Potential

A study evaluating the psychoactivity and abuse potential of sumatriptan, conducted through a double-blind Latin-square crossover study, found that sumatriptan, while psychoactive and distinguishable from placebo, showed a dose-related decrease in euphoria scores and elevated scores in apathetic sedation and disliking. It was not identified as a prototypic drug of abuse, indicating a low potential for misuse (Sullivan et al., 1992).

Vascular and Hemodynamic Effects

Sumatriptan's effects on the coronary artery and central hemodynamics were investigated in a study where its infusion caused a significant increase in systemic and pulmonary arterial pressures and a reduction in coronary artery diameter. These findings highlight sumatriptan's vasopressor response in systemic and pulmonary arterial circulations and its vasoconstriction capabilities, crucial for understanding its role in migraine treatment (Macintyre et al., 1992).

Novelty and Clinical Experience

Sumatriptan's emergence marked the beginning of a molecular era in migraine treatment. Being an indole derivative with agonist properties at the 5-HT1D subtype receptor, it is the first medication of its kind to exhibit receptor-selective properties for treating acute migraine headaches. This novel mechanism, shared with other compounds like dihydroergotamine, opened new avenues in migraine pharmacotherapy (Moskowitz & Cutrer, 1993).

Propiedades

Nombre del producto |

Sumatriptan(1+) |

|---|---|

Fórmula molecular |

C14H22N3O2S+ |

Peso molecular |

296.41 g/mol |

Nombre IUPAC |

dimethyl-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]azanium |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/p+1 |

Clave InChI |

KQKPFRSPSRPDEB-UHFFFAOYSA-O |

SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |

SMILES canónico |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)

![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)

![[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone](/img/structure/B1262399.png)